1-Bromo-2-(isocyanomethyl)benzene
CAS No.: 602261-83-6
Cat. No.: VC6695616
Molecular Formula: C8H6BrN
Molecular Weight: 196.047
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 602261-83-6 |
|---|---|
| Molecular Formula | C8H6BrN |
| Molecular Weight | 196.047 |
| IUPAC Name | 1-bromo-2-(isocyanomethyl)benzene |
| Standard InChI | InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 |
| Standard InChI Key | USLJFUOADFXCOS-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]CC1=CC=CC=C1Br |
Introduction
1-Bromo-2-(isocyanomethyl)benzene is a chemical compound with the molecular formula C₈H₆BrN and a molar mass of 196.05 g/mol . It is an aromatic compound featuring a bromine atom and an isocyanomethyl group attached to a benzene ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique structural properties.
Structural Information
The structural information for 1-bromo-2-(isocyanomethyl)benzene includes its molecular formula, SMILES notation, InChI, and InChIKey. The SMILES notation is [C-]#[N+]CC1=CC=CC=C1Br, indicating the presence of an isocyanomethyl group and a bromine atom on the benzene ring . The InChIKey, USLJFUOADFXCOS-UHFFFAOYSA-N, provides a unique identifier for the compound .
Synthesis and Applications
While specific synthesis methods for 1-bromo-2-(isocyanomethyl)benzene are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving isocyanides and halogenated benzene derivatives. The isocyanomethyl group can participate in various chemical reactions, making this compound potentially useful as a building block in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume